(cis)2-Iodocyclopropanecarboxylic acid

Stereospecific cross-coupling Negishi coupling HIV NNRTI synthesis

cis-2-Iodocyclopropanecarboxylic acid (CAS 122676-92-0; C₄H₅IO₂, MW 211.99) is a chiral, non-racemic cyclopropane carboxylic acid bearing an iodine atom and a carboxylic acid group in a cis relationship on the three-membered ring. The compound serves as a versatile synthetic intermediate, with the cis configuration and the reactive C–I bond enabling stereospecific cross-coupling reactions that are central to the synthesis of pharmacologically active molecules, notably the HIV-1 non-nucleoside reverse transcriptase inhibitor MIV-150.

Molecular Formula C4H5IO2
Molecular Weight 211.99 g/mol
Cat. No. B12322580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cis)2-Iodocyclopropanecarboxylic acid
Molecular FormulaC4H5IO2
Molecular Weight211.99 g/mol
Structural Identifiers
SMILESC1C(C1I)C(=O)O
InChIInChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
InChIKeyJLDDIEQQVGNSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Iodocyclopropanecarboxylic Acid – Procurement-Grade Chiral Cyclopropane Building Block


cis-2-Iodocyclopropanecarboxylic acid (CAS 122676-92-0; C₄H₅IO₂, MW 211.99) is a chiral, non-racemic cyclopropane carboxylic acid bearing an iodine atom and a carboxylic acid group in a cis relationship on the three-membered ring [1]. The compound serves as a versatile synthetic intermediate, with the cis configuration and the reactive C–I bond enabling stereospecific cross-coupling reactions that are central to the synthesis of pharmacologically active molecules, notably the HIV-1 non-nucleoside reverse transcriptase inhibitor MIV-150 [2].

Why cis-2-Iodocyclopropanecarboxylic Acid Cannot Be Replaced by Generic Halocyclopropane Analogs


Simple replacement of the iodine with bromine or chlorine, or switching to the trans diastereomer, fundamentally alters key properties governing synthetic utility and final product quality. The exceptionally weak C–I bond (bond dissociation energy ≈ 55 kcal/mol) is markedly more reactive in oxidative addition than C–Br (≈ 67 kcal/mol) or C–Cl (≈ 81 kcal/mol), directly impacting cross-coupling efficiency under mild conditions [1]. Furthermore, the cis configuration is an absolute requirement for stereospecific Negishi and Suzuki couplings that preserve the cyclopropane ring stereochemistry essential for bioactivity; the corresponding trans-2-iodo isomer would produce the wrong stereoisomer in the final API, as demonstrated in the MIV-150 development program [2].

Quantitative Comparator Evidence for cis-2-Iodocyclopropanecarboxylic Acid Selection


Stereospecific Negishi Coupling Superiority of cis-2-Iodo vs. trans-2-Iodo Configuration

In the convergent synthesis of MIV-150, enantiopure cis-2-iodocyclopropanecarboxylate underwent stereospecific Negishi coupling with an arylzinc species to afford the desired cis coupling product in excellent yield with undetectable trans isomer, confirming complete retention of configuration at both the α- and β-positions of the cyclopropane ring [1]. By contrast, use of the trans-2-iodo isomer would necessarily yield the incorrect diastereomer, rendering it unsuitable for this pharmacologically essential transformation. The crude iodination step itself delivered the β-iodoamide intermediate in 83% yield (vs. ~6% recovered starting material and ~6% α-iodination isomer), and the overall yield from the convergent point to final API was 27%, a 27-fold improvement over the 1.0% overall yield of the earlier linear route [1].

Stereospecific cross-coupling Negishi coupling HIV NNRTI synthesis

C–I Bond Dissociation Energy Advantage over Bromo and Chloro Analogs

The carbon–iodine bond in 2-iodocyclopropanes possesses a bond dissociation energy (BDE) of approximately 55 kcal/mol, compared to ~67 kcal/mol for C–Br and ~81 kcal/mol for C–Cl in analogous compounds [1]. This 12–26 kcal/mol difference translates into significantly faster oxidative addition rates with Pd(0) catalysts, enabling cross-coupling reactions to proceed under milder conditions and with higher turnover numbers. The practical consequence is demonstrated by the efficient, copper-free Sonogashira coupling of 2-iodocyclopropanecarboxamides with terminal alkynes, which proceeds smoothly at room temperature, whereas the corresponding bromo- and chlorocyclopropane derivatives require elevated temperatures, prolonged reaction times, or fail to react entirely [2].

Bond dissociation energy Cross-coupling reactivity Oxidative addition

cis vs. trans Diastereomer Differentiation by Melting Point

cis-2-Iodocyclopropanecarboxylic acid exhibits a melting point of 74 °C, substantially higher than the melting range of 34–38 °C reported for its trans diastereomer . This 36–40 °C difference reflects the distinct crystal packing enforced by the cis orientation of the iodine and carboxylic acid groups and provides a straightforward quality-control handle: the higher melting point of the cis isomer facilitates purification by recrystallization, reduces handling losses due to low melting, and serves as an identity confirmation tool to distinguish the diastereomers by differential scanning calorimetry (DSC) or melting point apparatus.

Solid-state properties Purification Thermal analysis

Unique Valence Tautomerism of the cis-Iodosocyclopropane System

Oxidation of cis-2-iodocyclopropanecarboxylic acid generates the valence tautomer 4,5-methano-1-hydroxyiodoxol-3(1H)-one, which exists exclusively in the cyclic iodoxolone form rather than the open-chain iodosocarboxylic acid form [1]. This tautomer exhibits a distinctive pKa of 7.55 and cleaves p-(nitrophenyl)diphenyl phosphate with a rate constant k = 0.0044 s⁻¹ in pH 8 aqueous micellar solution, reactivity not observed for the corresponding trans isomer or for non-iodinated cyclopropane carboxylic acids. The tautomer also undergoes disproportionation to iodo and iodoxy species with a rate constant k = 0.027 L·mol⁻¹·s⁻¹ [1].

Hypervalent iodine Valence tautomerism Phosphate cleavage

Electron-Withdrawing Effect of Iodine on Carboxylic Acid Acidity

The predicted pKa of cis-2-iodocyclopropanecarboxylic acid is 4.20 ± 0.20, approximately 0.5 units lower than that of unsubstituted cyclopropanecarboxylic acid (pKa ≈ 4.70) . This enhanced acidity arises from the electron-withdrawing inductive effect of the vicinal iodine substituent transmitted through the cyclopropane ring and influences ionization state, salt formation, and chromatographic behavior. The 0.5 pKa unit difference corresponds to a >3-fold increase in acid dissociation constant (Ka), which can be leveraged for selective extraction or pH-dependent purification strategies.

Acidity pKa Physicochemical property

Procurement-Relevant Application Scenarios for cis-2-Iodocyclopropanecarboxylic Acid


Stereospecific Synthesis of Cyclopropane-Containing Antiviral APIs (e.g., MIV-150)

The convergent route to the HIV NNRTI MIV-150 depends critically on the stereospecific Negishi coupling of enantiomerically pure cis-2-iodocyclopropanecarboxylate with an arylzinc reagent. Only the cis-2-iodo isomer delivers the required cyclopropane stereochemistry with complete retention of configuration, eliminating the need for downstream diastereomer separation and directly enabling the 27-fold overall yield improvement documented in the hybrid process [1].

Copper-Free Sonogashira Coupling for 3‑Azabicyclo[3.1.0]hexanone Library Synthesis

2-Iodocyclopropanecarboxamides derived from the title acid undergo copper-free Sonogashira coupling with terminal alkynes at room temperature to generate 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in high yields, taking advantage of the facile oxidative addition of the C–I bond [2]. This chemistry is enabling for medicinal chemistry groups constructing conformationally constrained piperidine analogs for CNS and oncology targets.

Hypervalent Iodine Reagent Generation for Biomimetic Catalysis

Oxidation of cis-2-iodocyclopropanecarboxylic acid yields the stable cyclic iodoxolone tautomer (pKa 7.55), which cleaves activated phosphate esters with a rate constant of 0.0044 s⁻¹ in aqueous micellar solution [3]. This reactivity profile supports the compound's use as a precursor to biomimetic phosphoryl-transfer catalysts or as a mechanistic probe for hypervalent iodine chemistry.

Chiral Building Block for Enantioselective Cyclopropane Functionalization

Enantiopure cis-2-iodocyclopropanecarboxylic acid (available in >99% ee via chiral amine resolution, as demonstrated in the MIV-150 process [1]) serves as a general chiral pool building block for Negishi, Suzuki, and Sonogashira cross-coupling cascades that install aryl, heteroaryl, and alkynyl substituents onto the cyclopropane scaffold while preserving stereochemistry.

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